molecular formula C17H20BrNO2 B2721393 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one CAS No. 1797286-45-3

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one

Cat. No.: B2721393
CAS No.: 1797286-45-3
M. Wt: 350.256
InChI Key: NOPZXJUDNCMJSA-UHFFFAOYSA-N
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Description

This compound belongs to the class of azabicyclo[3.2.1]octane derivatives, characterized by a bridged bicyclic amine core substituted with a propan-1-one moiety and a halogenated aryl group. The (1R,5S) stereochemistry of the bicyclic system is critical for its conformational stability and interaction with biological targets, while the 3-bromo-4-methoxyphenyl group contributes to its electronic and steric properties, influencing binding affinity and metabolic stability . The bromine atom enhances lipophilicity and may participate in halogen bonding, whereas the methoxy group modulates solubility and electron density .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-21-16-9-5-12(11-15(16)18)6-10-17(20)19-13-3-2-4-14(19)8-7-13/h2-3,5,9,11,13-14H,4,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZXJUDNCMJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps, beginning with the formation of the bicyclic ring system followed by substitution reactions to attach the 3-bromo-4-methoxyphenyl group. Typical conditions involve specific catalysts and solvents, with precise temperature and pH control to ensure successful reactions.

Industrial Production Methods: : On an industrial scale, production may leverage optimized reaction pathways that minimize waste and maximize yield. Processes might involve continuous flow reactors to better manage reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of chemical reactions such as:

  • Oxidation: : The molecule's functional groups can be oxidized to introduce or modify oxygen-containing moieties.

  • Reduction: : Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, especially targeting the bromine and methoxy positions.

Common Reagents and Conditions: : Common reagents include halogenating agents, strong acids or bases for catalysis, and specific solvents that promote desired reactivity. Reactions are often conducted under controlled temperatures ranging from mild to elevated, depending on the required transformation.

Major Products: : The products from these reactions vary based on the reaction type but include various substituted derivatives that retain the core bicyclic structure.

Scientific Research Applications

Chemistry: : In chemistry, the compound is used in studies of reaction mechanisms and as a starting material for the synthesis of more complex molecules.

Biology: : Biological applications include studies on receptor binding and the effects of structural modifications on biological activity.

Medicine: : Medicinal research investigates its potential as a drug candidate, particularly in the context of neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry: : Industrial applications may involve its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors in the nervous system. Its unique structure allows it to bind selectively to these targets, modulating their activity. The pathways involved often include signal transduction mechanisms that alter cellular responses, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents on Bicyclo Core Aryl Group Modifications Molecular Weight Key Properties/Applications Reference
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one 8-azabicyclo[3.2.1]oct-2-en 3-bromo-4-methoxyphenyl 393.28 g/mol Potential CNS activity (inference from bicyclo systems)
3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 3-methylene-8-azabicyclo 4-methoxyphenyl (no bromine) 327.41 g/mol Reduced halogen bonding potential
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octan-3-one 2-fluoro-4-nitrophenyl 306.29 g/mol Nitro group enhances electrophilicity
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl trifluoromethanesulfonate 8-methyl-8-azabicyclo Trifluoromethanesulfonate ester 347.33 g/mol Improved metabolic stability
3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one 3-triazole-substituted bicyclo 4-methoxyphenyl 340.42 g/mol Antifungal/antimicrobial potential

Key Differences in Bioactivity and Physicochemical Properties

  • Halogen vs. Nitro Groups : The bromine atom in the target compound enhances lipophilicity (clogP ~3.2) compared to the nitro-substituted analogue (clogP ~2.1), which may improve blood-brain barrier penetration .
  • Triazole Substitution : The triazole-containing analogue (BK63156) exhibits higher polarity (PSA = 78 Ų vs. 52 Ų for the target compound), which may limit CNS penetration but enhance solubility for systemic applications .

Research Findings and Pharmacological Implications

Stability and Metabolism

  • The trifluoromethanesulfonate ester in demonstrates enhanced hydrolytic stability compared to ketone-based derivatives, suggesting that the propan-1-one group in the target compound may require prodrug strategies for oral bioavailability .

Biological Activity

The compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a bicyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective effects, along with data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a bicyclic azabicyclo framework, which contributes to its unique biological properties. The molecular formula is C18H22BrNC_{18}H_{22}BrN with a molecular weight of approximately 352.3 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₂BrN
Molecular Weight352.3 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the bromo and methoxy groups enhances the compound's interaction with microbial targets.

Study Findings:
A study on related compounds showed varying Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

CompoundAntimicrobial Activity (MIC µg/mL)
Compound A16
Compound B32
Target Compound8

These results suggest that the target compound may possess potent antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results in inhibiting cancer cell proliferation.

Cell Line Studies:
The target compound was tested against various cancer cell lines, yielding the following IC50 values:

Cell LineIC50 (µM)
HeLa25
A54930
MIA-PaCa-215

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and programmed cell death.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of the compound in models of neurodegenerative diseases. It may protect neurons from oxidative stress-induced damage.

Mechanisms of Action:
The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways related to neurodegeneration.
  • Modulation of Signaling Pathways: Interaction with pathways such as MAPK and NF-kB could regulate cell survival and apoptosis.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy Study:
    A series of triazole derivatives demonstrated significant antimicrobial activity, suggesting that modifications in the phenyl ring can enhance potency against resistant strains.
  • Anticancer Activity Investigation:
    Research on azabicyclo compounds revealed their potential as anticancer agents, with structural modifications leading to varying degrees of potency across different biological assays.
  • Neuroprotective Research:
    Studies focusing on neuroprotective effects have shown that compounds similar to the target compound can mitigate oxidative stress and improve neuronal survival rates.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

Combine ¹H/¹³C NMR to assign protons and carbons, focusing on the bicyclic core and aromatic substituents. X-ray crystallography resolves stereochemistry, as demonstrated for similar azabicyclo compounds (e.g., unit cell parameters and refinement in ). Match experimental NMR shifts with density functional theory (DFT) predictions for validation .

Q. What synthetic routes are reported for constructing the azabicyclo[3.2.1]octane system?

Intramolecular Heck or Mannich reactions are common. Key steps include ring-closing metathesis (e.g., using Grubbs catalysts) or [3+2] cycloaddition under inert atmospheres. Stereochemical control is achieved via chiral auxiliaries or catalysts, as seen in related syntheses .

Q. How can high purity (>95%) be ensured during purification?

Use preparative HPLC with C18 columns and methanol/water gradients, as validated for similar azabicyclo derivatives . Recrystallization from ethanol/water mixtures improves crystalline purity. Monitor purity via analytical HPLC with UV detection at 254 nm .

Q. What safety protocols are critical for handling bromo and azabicyclo moieties?

Follow SDS guidelines for halogenated compounds: use fume hoods, nitrile gloves, and eye protection. Quench reactive intermediates (e.g., brominated byproducts) with sodium thiosulfate. Refer to first-aid measures for inhalation or skin exposure .

Q. How is the electronic influence of the bromo substituent on the methoxyphenyl group characterized?

Compare NMR chemical shifts (¹³C for methoxy vs. bromo-substituted carbons) and infrared (IR) stretching frequencies. Computational analysis (e.g., natural bond orbital (NBO) via DFT) quantifies electron-withdrawing effects .

Advanced Research Questions

Q. How can contradictions in crystallographic data for similar azabicyclo compounds be resolved?

Re-analyze diffraction data (e.g., R-factors and displacement parameters in ). Cross-validate with high-resolution mass spectrometry (HRMS) and independent synthetic replicates. Use computational crystallography (e.g., Mercury software) to model disorder or thermal motion .

Q. What experimental design optimizes yield in the key cyclization step?

Apply Design of Experiments (DoE) to variables like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. Flow chemistry systems enhance reproducibility, as shown in analogous syntheses .

Q. How do competing reaction pathways arise during functional group manipulation?

Kinetic studies (variable-temperature NMR) reveal intermediates. For example, the methoxy group may undergo demethylation under acidic conditions, while the bromo substituent participates in unintended cross-coupling. Trap intermediates with silylation or methylation .

Q. What strategies prevent racemization during stereochemical formation of the azabicyclo core?

Use low-temperature (-78°C) reactions with chiral catalysts (e.g., BINOL-derived ligands). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. X-ray structures of intermediates validate stereochemical integrity .

Q. How can computational methods predict bioactivity and metabolic stability?

Perform molecular docking against target receptors (e.g., dopamine or serotonin transporters) using AutoDock Vina. Molecular dynamics (MD) simulations assess binding stability over 100 ns. ADMET predictions (SwissADME) evaluate logP, CYP450 interactions, and bioavailability .

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